6-Methylnaphthalen-1-amine
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Overview
Description
6-Methylnaphthalen-1-amine is an organic compound with the molecular formula C₁₁H₁₁N. It is a derivative of naphthalene, where an amine group is attached to the first carbon of the naphthalene ring, and a methyl group is attached to the sixth carbon. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methylnaphthalen-1-amine can be synthesized through several methods. One common approach involves the nitration of 6-methylnaphthalene to form 6-methyl-1-nitronaphthalene, followed by reduction to yield this compound. The reduction step can be carried out using reagents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The nitration is typically conducted under controlled temperature and pressure conditions to ensure high yield and purity. The subsequent reduction is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced catalytic systems.
Chemical Reactions Analysis
Types of Reactions: 6-Methylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or reduce other functional groups introduced in subsequent reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Further reduced amine derivatives.
Substitution: Halogenated or other substituted naphthalene derivatives.
Scientific Research Applications
6-Methylnaphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications.
Mechanism of Action
The mechanism of action of 6-methylnaphthalen-1-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic effects and toxicity profiles.
Comparison with Similar Compounds
Naphthalen-1-amine: Lacks the methyl group at the sixth position, leading to different chemical and physical properties.
6-Methylnaphthalene: Lacks the amine group, resulting in different reactivity and applications.
N-Methylnaphthalen-1-amine:
Uniqueness: 6-Methylnaphthalen-1-amine is unique due to the presence of both the methyl and amine groups, which confer distinct reactivity and properties. This dual functionality allows for versatile applications in synthesis and research, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
6-methylnaphthalen-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-7H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQJTDIFWIZURA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70612497 |
Source
|
Record name | 6-Methylnaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70612497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116530-22-4 |
Source
|
Record name | 6-Methylnaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70612497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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